molecular formula C22H16N4O3 B2661761 2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 1211384-22-3

2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)imidazo[1,2-a]pyridine-3-carboxamide

Cat. No. B2661761
CAS RN: 1211384-22-3
M. Wt: 384.395
InChI Key: RXMCFKPCYMYJAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of DOX-AM is C21H16N2O3. The molecular weight is 344.37.


Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, Isoxepac, are as follows: it has a melting point of 130-132°C, a predicted boiling point of 528.2±50.0 °C, a density of 1.39 g/cm3, and it is soluble in methanol . The pKa is predicted to be 4.24±0.10 .

Scientific Research Applications

Chemical Synthesis and Modification Strategies

Systematic Structure Modifications

Researchers have explored systematic modifications to the imidazo[1,2-a]pyrimidine moiety to reduce metabolism mediated by aldehyde oxidase (AO), which is crucial for enhancing the stability and bioavailability of potential drug candidates. Strategies such as altering the heterocycle or blocking reactive sites have been found effective in reducing AO metabolism, providing a blueprint for modifying related compounds to enhance their pharmacokinetic profiles (Linton et al., 2011).

Biological Activities and Potential Therapeutic Applications

Antitubercular Activity

Certain derivatives of imidazo[1,2-a]pyridine have been synthesized and evaluated for their tuberculostatic activity. Although some compounds displayed low activity, the exploration of this chemical space contributes to identifying novel scaffolds for antitubercular drug development (Bukowski, 1984).

Antineoplastic Activity

The synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids and their evaluation for antineoplastic activities highlight the potential of these compounds in cancer therapy. Computational and experimental studies on these compounds have shown promising results, underscoring the relevance of exploring imidazo[1,2-a]pyridine derivatives in oncology research (Almansour et al., 2016).

Antioxidant and Antimicrobial Activities

New derivatives have been synthesized and evaluated for their antioxidant and antimicrobial activities. Such studies are crucial for the development of new therapeutic agents with potential applications in treating infections and diseases associated with oxidative stress (Bassyouni et al., 2012).

Mechanism of Action

While the exact mechanism of action for this compound is not specified, related compounds are known to act as selective inhibitors of the Dopamine D2 receptor .

Safety and Hazards

The related compound, Isoxepac, has the following hazard symbols: GHS06 . The hazard statements are H301+H311-H315-H319 . The safety statements are 36/37-45 . The LD50 orally in rats is 199 mg/kg .

Future Directions

Given the interest in this compound and related compounds as dopamine D2 receptor antagonists , future research may focus on further elucidating the mechanism of action and potential therapeutic applications.

properties

IUPAC Name

2-methyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O3/c1-13-20(26-11-5-4-8-19(26)23-13)22(28)24-14-9-10-17-15(12-14)21(27)25-16-6-2-3-7-18(16)29-17/h2-12H,1H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMCFKPCYMYJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NC3=CC4=C(C=C3)OC5=CC=CC=C5NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.